2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolopyrimidine moiety
Preparation Methods
The synthesis of 2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and yields excellent results . The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents make it susceptible to nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include:
- 7-(2-chlorophenyl)-5-(4-fluorophenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine
- 5-(4-fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine
- 7-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C25H18ClFN4O |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-chloro-11-(2-fluorophenyl)-9-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H18ClFN4O/c1-14-6-8-15(9-7-14)24-21-22(18-12-16(26)10-11-20(18)32-24)30-25-28-13-29-31(25)23(21)17-4-2-3-5-19(17)27/h2-13,23-24H,1H3,(H,28,29,30) |
InChI Key |
ONCNOMCVRTYXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CC=C6F |
Origin of Product |
United States |
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